2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline
Description
2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by the presence of both difluoroethoxy and trifluoroethoxy groups attached to an aniline core
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO2/c11-9(12)4-17-8-3-6(1-2-7(8)16)18-5-10(13,14)15/h1-3,9H,4-5,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAHAJUXYSXOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)OCC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, 2,2-difluoroethanol, and 2,2,2-trifluoroethanol.
Etherification: Aniline undergoes etherification with 2,2-difluoroethanol and 2,2,2-trifluoroethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)aniline
- 4-(2,2,2-Trifluoroethoxy)aniline
- 2,4-Difluoroaniline
Uniqueness
2-(2,2-Difluoroethoxy)-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both difluoroethoxy and trifluoroethoxy groups, which confer distinct chemical and physical properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds with only one type of substituent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
